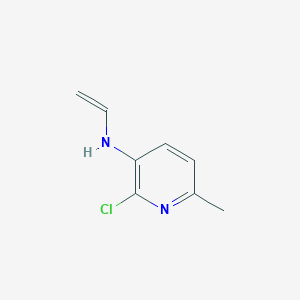![molecular formula C8H16N2 B13160760 Octahydro-1H-cyclopenta[C]pyridin-5-amine](/img/structure/B13160760.png)
Octahydro-1H-cyclopenta[C]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-cyclopenta[C]pyridin-5-amine is a heterocyclic compound with a unique structure that features a fused bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-cyclopenta[C]pyridin-5-amine typically involves a multi-step process. One notable method is the diastereoselective synthesis strategy, which starts with (Z)-1-iodo-1,6-diene and an alkyne. This process involves a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs. These motifs can then furnish the desired compound with excellent diastereoselectivity in the presence of IPrAuCl/AgBF4 .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automation could enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1H-cyclopenta[C]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated compounds.
Applications De Recherche Scientifique
Octahydro-1H-cyclopenta[C]pyridin-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of octahydro-1H-cyclopenta[C]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as a protease-activated receptor 1 (PAR1) antagonist, which can prevent thrombotic cardiovascular events . The compound’s structure allows it to bind to the active site of the receptor, inhibiting its activity and thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydrocyclopenta[C]pyridine: Similar in structure but lacks the amine group.
Octahydrocyclopenta[C]pyran: Similar in structure but contains an oxygen atom instead of nitrogen.
Uniqueness
Octahydro-1H-cyclopenta[C]pyridin-5-amine is unique due to its specific amine group, which can participate in hydrogen bonding and other interactions, enhancing its biological activity and making it a valuable scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-5-amine |
InChI |
InChI=1S/C8H16N2/c9-8-2-1-6-5-10-4-3-7(6)8/h6-8,10H,1-5,9H2 |
Clé InChI |
XQWKRSKHVSLUER-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2C1CNCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13160677.png)
![2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13160683.png)







![5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13160736.png)
![(([2-(Bromomethyl)pentyl]oxy)methyl)benzene](/img/structure/B13160740.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide](/img/structure/B13160748.png)


